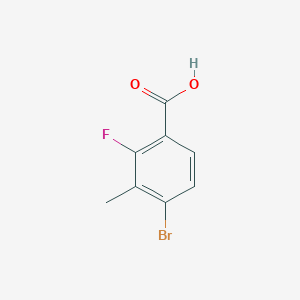

4-Bromo-2-fluoro-3-methylbenzoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-2-fluoro-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMDCUNZRUXGME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194804-90-5 | |

| Record name | 4-bromo-2-fluoro-3-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Reactivity of 4 Bromo 2 Fluoro 3 Methylbenzoic Acid

Mechanistic Pathways Involving the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a primary site of reactivity in 4-Bromo-2-fluoro-3-methylbenzoic acid. Its chemical behavior is significantly influenced by the other substituents on the aromatic ring. The fluorine, bromine, and methyl groups alter the electron density of the benzene (B151609) ring, which in turn affects the acidity and reactivity of the carboxyl group.

Electron-withdrawing groups, like halogens, typically increase the acidity of benzoic acid by stabilizing the negative charge of the conjugate base (the carboxylate anion) through an inductive effect. libretexts.orglibretexts.org Conversely, electron-donating groups, such as the methyl group, tend to decrease acidity. In this compound, the strong electron-withdrawing inductive effects of the fluorine and bromine atoms are expected to increase the acidity compared to benzoic acid itself (pKa ≈ 4.2). libretexts.org The electron-donating effect of the methyl group slightly counteracts this, but the net effect of the halogens is dominant.

The primary reactions involving the carboxylic acid functionality include:

Esterification: In the presence of a strong acid catalyst, this compound can react with an alcohol to form an ester. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. cutm.ac.in The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. cutm.ac.in

Amide Formation: The carboxyl group can be converted to an amide, typically by first converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂). wikipedia.org The resulting acyl chloride readily reacts with ammonia (B1221849) or a primary/secondary amine to form the amide.

Reduction: The carboxylic acid group can be reduced to a primary alcohol (benzyl alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org

Salt Formation: As an acid, it readily reacts with bases, such as sodium hydroxide, to form a water-soluble salt, sodium 4-bromo-2-fluoro-3-methylbenzoate. cutm.ac.in

| Substituent | Effect on Acidity | Reason | pKa of p-Substituted Benzoic Acid |

| –NO₂ | Increases | Electron-withdrawing (stabilizes anion) | 3.41 |

| –CN | Increases | Electron-withdrawing (stabilizes anion) | 3.55 |

| –Br | Increases | Electron-withdrawing (stabilizes anion) | 3.96 |

| –H | Baseline | Reference | 4.19 |

| –CH₃ | Decreases | Electron-donating (destabilizes anion) | 4.34 |

| –OCH₃ | Decreases | Electron-donating (destabilizes anion) | 4.46 |

| This table presents data for para-substituted benzoic acids to illustrate the electronic effects of different functional groups on acidity. libretexts.org |

Reactivity of Aromatic Halogens (Bromine and Fluorine)

The carbon-halogen bonds of aryl halides are generally strong and less reactive towards nucleophilic substitution than those of alkyl halides. libretexts.org However, the reactivity can be significantly altered by the electronic environment of the aromatic ring.

Due to the high electronegativity of fluorine and bromine, the carbon atoms to which they are attached on the benzene ring bear a partial positive charge, making them electrophilic. msu.eduwyzant.com This polarity is more pronounced for the carbon-fluorine bond than the carbon-bromine bond, as fluorine is the most electronegative element. wyzant.com

While aryl halides are generally resistant to classical Sₙ1 and Sₙ2 reactions, they can undergo nucleophilic aromatic substitution (SₙAr) if the ring is sufficiently activated by strong electron-withdrawing groups. libretexts.org In the SₙAr mechanism, the rate-determining step is the initial attack of the nucleophile on the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com Fluorine's strong electron-withdrawing inductive effect stabilizes this intermediate, making aryl fluorides more reactive in SₙAr reactions than other aryl halides, despite fluoride (B91410) being a poor leaving group in Sₙ2 reactions. wyzant.comstackexchange.com Therefore, in this compound, the fluorine at position 2 is more susceptible to nucleophilic attack than the bromine at position 4, assuming favorable reaction conditions.

| Property | C-F | C-Cl | C-Br | C-I |

| Bond Strength (kJ/mol) | ~485 | ~340 | ~285 | ~210 |

| Electronegativity of Halogen | 3.98 | 3.16 | 2.96 | 2.66 |

| This table compares the bond strength and electronegativity for various carbon-halogen bonds, highlighting the unique properties of the C-F bond. |

In electrophilic aromatic substitution (EAS) reactions, both bromine and fluorine are deactivating groups due to their strong electron-withdrawing inductive effects, which reduce the electron density of the aromatic ring. patsnap.com However, they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (the sigma complex) when the electrophile attacks at the ortho or para positions.

In this compound, the directing effects of all four substituents must be considered:

-COOH: A strong deactivating and meta-directing group. wikipedia.org

-F and -Br: Deactivating but ortho-, para-directing groups.

-CH₃: An activating and ortho-, para-directing group.

The positions available for substitution are 5 and 6. The final substitution pattern will depend on the complex interplay of these activating and deactivating influences and the steric hindrance posed by the existing groups. The carboxylic acid group strongly directs incoming electrophiles to position 5 (meta to -COOH). The fluorine directs to position 5 (para), the methyl group directs to position 5 (ortho), and the bromine directs to position 5 (ortho). The alignment of these directing effects makes position 5 the most likely site for further electrophilic aromatic substitution.

Transformations of the Aromatic Methyl Group

The aromatic methyl group is a site for oxidative reactions. Under strong oxidizing conditions, such as treatment with hot potassium permanganate (B83412) (KMnO₄) or chromic acid, the methyl group can be oxidized to a carboxylic acid group. ncert.nic.in This would transform this compound into 4-bromo-2-fluorobenzene-1,3-dicarboxylic acid.

It is possible to achieve partial oxidation to the aldehyde stage using specific reagents that convert the methyl group into an intermediate that is resistant to further oxidation. ncert.nic.in For example, the Etard reaction, which uses chromyl chloride (CrO₂Cl₂), can convert a methyl group to an aldehyde. ncert.nic.in Additionally, radical-mediated reactions can occur at the benzylic position. For instance, benzylic bromination using N-bromosuccinimide (NBS) under UV light could introduce a bromine atom to the methyl group, forming a benzylic bromide, which is a versatile intermediate for further synthesis.

Recent research has also explored metal-free aerobic oxidation of substituted toluenes to carboxylic acids under photoirradiation, providing a greener alternative for this transformation. organic-chemistry.org

Advanced Mechanistic Studies of Aromatic Benzoic Acid Derivatives

Modern organic chemistry continues to explore novel reaction mechanisms involving benzoic acid derivatives. These studies often focus on achieving higher efficiency, selectivity, and sustainability. For instance, research has demonstrated the use of benzoic acids in C-H activation and annulation reactions to build complex molecular frameworks. researchgate.net

In one area of study, benzoic acid derivatives have been investigated as inhibitors for atomic layer deposition (ALD), a technique used in manufacturing nanoscale materials. The mechanism of inhibition is related to the coordination chemistry between the carboxylate group and the substrate surface. Studies have shown that the coordination state (e.g., bidentate vs. monodentate) of the benzoic acid derivative on a surface plays a pivotal role in its ability to block material deposition. mdpi.com While not a reaction of the compound itself, this illustrates the mechanistic importance of the carboxylic acid functionality at interfaces.

Furthermore, photocatalysis has emerged as a powerful tool for transformations. For example, the aerobic oxidation of toluene (B28343) derivatives to benzoic acids can be achieved using visible light active catalysts under mild conditions, proceeding through radical-based mechanisms. researchgate.net These advanced methods highlight the ongoing efforts to understand and control the reactivity of substituted aromatic acids like this compound for various synthetic applications.

Spectroscopic Characterization and Advanced Analytical Techniques in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework, as well as the environment of other NMR-active nuclei like fluorine.

Proton (¹H) NMR spectroscopy of 4-Bromo-2-fluoro-3-methylbenzoic acid is expected to reveal distinct signals corresponding to the aromatic protons, the methyl group protons, and the acidic proton of the carboxyl group. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring.

The aromatic region would likely display two signals for the two aromatic protons. The proton at position 6 (H-6) would be ortho to the bromine atom and meta to the carboxyl group, while the proton at position 5 (H-5) is ortho to both the bromine and methyl groups. Due to the combined electronic effects of the substituents, these protons would appear in the range of 7.0-8.5 ppm. libretexts.orgbohrium.com The fluorine atom at position 2 will cause splitting of the adjacent proton signals.

The aliphatic methyl group (-CH₃) protons are anticipated to produce a singlet or a narrow doublet (due to coupling with the adjacent fluorine) in the upfield region of the spectrum, typically around 2.0-2.5 ppm. libretexts.orgarkat-usa.org The acidic proton of the carboxylic acid (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, generally between 10.0 and 13.0 ppm, due to deshielding and hydrogen bonding. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet |

| Ar-H (H-5, H-6) | 7.0 - 8.5 | Multiplet/Doublet of doublets |

| -CH₃ | 2.0 - 2.5 | Singlet or Doublet |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms in the structure.

The carboxyl carbon (-COOH) is typically the most deshielded, appearing in the range of 165-185 ppm. The six aromatic carbons will resonate in the 110-160 ppm region. The chemical shifts of these carbons are influenced by the attached substituents. The carbon bearing the fluorine atom (C-2) will show a large C-F coupling constant. Similarly, the carbon attached to the bromine atom (C-4) will have its chemical shift influenced by the halogen. The methyl carbon (-CH₃) will appear at the highest field, typically between 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 165 - 185 |

| Aromatic C-F | 155 - 165 (with C-F coupling) |

| Aromatic C-Br | 110 - 125 |

| Other Aromatic C | 120 - 140 |

| -CH₃ | 15 - 25 |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds. huji.ac.il For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule.

The chemical shift of the fluorine atom is sensitive to its electronic environment. In aromatic systems, the chemical shift can vary widely depending on the nature and position of other substituents. For a fluorine atom positioned ortho to a carboxylic acid group and a methyl group, and meta to a bromine atom, the chemical shift is expected to be in the range typical for fluorobenzoic acids. For instance, the ¹⁹F NMR signal for 2-fluoro-3-methylbenzoic acid appears at approximately -114.8 ppm. arkat-usa.org The presence of the bromine atom at the para position relative to the fluorine would likely cause a further shift. The signal will likely be a multiplet due to coupling with the nearby aromatic and methyl protons. nih.govnih.gov

Vibrational Spectroscopy for Functional Group Fingerprinting

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group, a characteristic feature broadened by hydrogen bonding. evergreensinochem.comdocbrown.info A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected between 1680 and 1720 cm⁻¹. evergreensinochem.com

The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹. vscht.cz The C-C stretching vibrations within the aromatic ring usually give rise to one or more bands in the 1450-1600 cm⁻¹ region. libretexts.org The spectrum will also feature bands corresponding to the C-F and C-Br stretches. The C-F stretch is typically found in the 1000-1300 cm⁻¹ range, while the C-Br stretch appears at lower wavenumbers, usually between 500-700 cm⁻¹. libretexts.org

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 (very broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (-CH₃) | Stretch | 2850 - 3000 |

| Carboxylic Acid C=O | Stretch | 1680 - 1720 (strong, sharp) |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-F | Stretch | 1000 - 1300 |

| C-Br | Stretch | 500 - 700 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity. Given the molecular formula C₈H₆BrFO₂, the monoisotopic mass would be approximately 231.95 u, leading to molecular ion peaks at m/z 232 and 234.

Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). miamioh.edu The loss of a bromine atom would also be a likely fragmentation pathway. The resulting fragmentation pattern provides a unique fingerprint that helps to confirm the structure of the molecule. For example, the mass spectrum of 4-bromobenzoic acid shows prominent peaks corresponding to the molecular ion and the loss of the carboxyl group. nist.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Description | Predicted m/z |

|---|---|---|

| [C₈H₆⁷⁹BrFO₂]⁺ | Molecular Ion (M⁺) | 232 |

| [C₈H₆⁸¹BrFO₂]⁺ | Molecular Ion (M+2) | 234 |

| [M - OH]⁺ | Loss of hydroxyl radical | 215 / 217 |

| [M - COOH]⁺ | Loss of carboxyl group | 187 / 189 |

| [M - Br]⁺ | Loss of bromine radical | 153 |

High-Resolution Separation and Purity Assessment Methodologies

The assessment of purity and the separation of "this compound" from reaction intermediates, byproducts, or degradants rely on advanced chromatographic techniques. The choice of method often depends on the volatility and polarity of the compound and the required sensitivity and resolution.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile and thermally sensitive compounds like substituted benzoic acids. For "this compound," reversed-phase HPLC (RP-HPLC) is the most common approach.

In the context of its synthesis and use in developing pharmaceutical agents, purification is a critical step. For instance, preparative HPLC has been employed for the purification of related compounds synthesized using "this compound". google.com A typical preparative method might utilize a C18 column, which separates compounds based on their hydrophobicity. google.com

Analytical HPLC methods for similar halogenated benzoic acids often use a C18 stationary phase with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an acidic aqueous buffer (such as water with phosphoric acid or formic acid). sielc.comtandfonline.com The acidic component of the mobile phase is crucial for keeping the carboxylic acid group of the analyte in its protonated form, which leads to better peak shape and retention. Detection is commonly performed using a UV detector, as the aromatic ring of the benzoic acid derivative absorbs UV light effectively. tandfonline.com

While a specific, validated analytical HPLC method for "this compound" is not extensively detailed in publicly available literature, established methods for analogous compounds provide a strong foundation for its analysis.

Table 1: Representative HPLC Conditions for Analysis of Halogenated Benzoic Acids

| Parameter | Condition |

| Stationary Phase | Reversed-Phase C18 (e.g., Newcrom R1, Phenomenex Kinetek EVO) google.comsielc.com |

| Mobile Phase | Acetonitrile / Water with an acid modifier (e.g., Phosphoric Acid, Formic Acid) sielc.com |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | ~1.0 mL/min for analytical scale chromatographytoday.com |

| Detection | UV (e.g., 222 nm or 233 nm) tandfonline.comust.edu |

| Temperature | Ambient or controlled (e.g., 30-40 °C) |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in much faster analysis times, higher resolution, and improved sensitivity. These methodologies are particularly valuable for the analysis of complex mixtures containing fluorinated benzoic acids (FBAs). daneshyari.comresearchgate.net

Direct UPLC methods coupled with tandem mass spectrometry (UPLC-MS/MS) have been developed for the simultaneous determination of multiple FBA isomers in complex matrices like oil reservoir waters. daneshyari.comnih.gov These methods leverage the speed of UPLC for rapid separation (often under 5 minutes) and the specificity and sensitivity of MS/MS for detection. daneshyari.comresearchgate.net Such an approach would be highly suitable for trace analysis or purity assessment of "this compound." A patent describing the synthesis of a GLP-1 receptor agonist mentions the use of LC-ES/MS (Liquid Chromatography-Electrospray Ionization/Mass Spectrometry) to characterize a product derived from "this compound," noting a peak retention time of 1.01 minutes, which is indicative of a rapid UPLC-based method. google.com

The typical mobile phase for UPLC analysis of FBAs consists of a gradient of acetonitrile and water with a modifier like formic acid to ensure good ionization for mass spectrometry detection. daneshyari.com The high sensitivity, with detection limits often in the low ng/mL range, makes UPLC-MS/MS a powerful tool for purity profiling. daneshyari.comnih.gov

Table 2: Typical UPLC-MS/MS Parameters for Fluorinated Benzoic Acid Analysis

| Parameter | Condition |

| Stationary Phase | UPLC C18 Column (e.g., sub-2 µm particle size) |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |

| Elution Mode | Non-linear Gradient daneshyari.comresearchgate.net |

| Analysis Time | < 5 minutes daneshyari.comresearchgate.net |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode |

| Detection | Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) daneshyari.com |

Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. Since benzoic acids are polar and have low volatility, they typically require a derivatization step to convert the carboxylic acid group into a more volatile ester (e.g., a methyl or trimethylsilyl (B98337) ester) before GC analysis. researchgate.netnih.gov

GC coupled with Mass Spectrometry (GC-MS) is a reference technique for the trace analysis of fluorinated benzoic acids. daneshyari.com The process generally involves an extraction step from the sample matrix, followed by derivatization. For example, a method for determining benzoic acid in plasma involves extraction with ethyl acetate, followed by trimethylsilyl derivatization before GC-MS analysis. nih.gov This approach provides excellent sensitivity and specificity due to the combination of chromatographic separation and mass-based detection.

However, the need for derivatization can make GC methods more time-consuming and susceptible to errors compared to direct HPLC or UPLC analysis. daneshyari.com Furthermore, analytical artifacts can arise during heated headspace GC analysis of aromatic compounds, especially in acidic conditions where bromination of other aromatic compounds has been observed. nih.govresearchgate.net This highlights the need for careful method development and validation when applying GC to reactive species like "this compound."

Table 3: General Gas Chromatography (GC) Method Outline for Benzoic Acids

| Step | Description |

| 1. Sample Preparation | Extraction of the analyte from the sample matrix (e.g., Liquid-Liquid Extraction). |

| 2. Derivatization | Conversion of the carboxylic acid to a more volatile ester (e.g., using BF₃·MeOH or a silylating agent like BSTFA). researchgate.netnih.gov |

| 3. GC Separation | Separation on a capillary column (e.g., DB-5ms or similar). |

| 4. Detection | Mass Spectrometry (MS) using Selected Ion Monitoring (SIM) for high sensitivity and specificity. nih.gov |

Computational Chemistry and Theoretical Studies of 4 Bromo 2 Fluoro 3 Methylbenzoic Acid

Electronic Structure and Molecular Geometry Optimization

The foundation of understanding a molecule's behavior lies in determining its most stable three-dimensional shape and the distribution of electrons within it. Computational methods are adept at finding the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule.

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its balance of accuracy and computational cost. For substituted benzoic acids, DFT methods are frequently used to investigate their structural and electronic properties. aip.orgnist.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional used for these types of calculations, often paired with a basis set like 6-311++G(d,p) to provide a good description of the electronic structure. nih.gov

In a typical DFT study of 4-Bromo-2-fluoro-3-methylbenzoic acid, the initial step would be to perform a geometry optimization. This process computationally adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement with the minimum energy. For this molecule, a key aspect to investigate would be the orientation of the carboxylic acid group relative to the benzene (B151609) ring, as steric and electronic effects from the ortho-fluoro and methyl groups, as well as the bromine atom, will influence its planarity and rotational barrier.

Table 1: Representative Optimized Geometrical Parameters for this compound (DFT/B3LYP) Note: The following data is illustrative, based on typical values for similar halogenated benzoic acids, as specific experimental or computational data for this exact molecule is not readily available in the cited literature.

| Parameter | Bond/Angle | Representative Value |

|---|---|---|

| Bond Length | C-Br | 1.90 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Length | C=O | 1.22 Å |

| Bond Length | C-O(H) | 1.35 Å |

| Bond Angle | C-C-Br | 120° |

| Bond Angle | C-C-F | 119° |

While DFT is widely used, other computational methods also offer valuable insights. Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), are based on first principles of quantum mechanics without empirical parameters. nist.gov These methods can offer higher accuracy than DFT for certain properties but are computationally more demanding. They could be used to refine the geometry and energy calculations for this compound, particularly for studying intermolecular interactions in dimers or larger clusters.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. Methods like AM1 or PM3 could be employed for rapid preliminary conformational searches of this compound before committing to more computationally expensive DFT or ab initio calculations.

Frontier Molecular Orbital (FMO) Analysis

The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions and electron transfer.

For this compound, the HOMO is expected to be localized primarily on the aromatic ring and the bromine atom, which have lone pairs of electrons. The LUMO is likely to be distributed over the carboxylic acid group and the aromatic ring, which can accept electron density. The energy gap would indicate the molecule's susceptibility to electrophilic and nucleophilic attack and its potential use in electronic applications. Quantum chemical methods can be used to calculate the energies of these orbitals. nih.gov

Table 2: Representative Frontier Molecular Orbital Properties for this compound Note: These values are hypothetical and serve as examples of what a computational study might reveal, based on general principles for substituted aromatic compounds.

| Parameter | Representative Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), prone to nucleophilic attack. Green represents neutral potential.

For this compound, the MEP surface would likely show a strong negative potential (red) around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs. A positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group. The aromatic ring would exhibit a complex potential landscape influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the methyl group, providing a detailed picture of its reactive sites.

Reactivity Descriptors and Global/Local Reactivity Indices

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These indices provide a more quantitative measure than a simple HOMO-LUMO gap analysis. nih.gov

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Local reactivity descriptors, such as the Fukui function, can also be calculated. The Fukui function indicates which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack, providing a site-specific understanding of reactivity. nih.gov

Table 3: Representative Global Reactivity Descriptors for this compound Note: These values are calculated from the representative HOMO/LUMO energies in Table 2 and are for illustrative purposes.

| Descriptor | Formula | Representative Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.0 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.5 |

Hardness, Softness, and Electrophilicity Indices

Chemical Hardness (η) represents the resistance of a molecule to change its electron configuration. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A), which can be approximated by the HOMO and LUMO energies (η ≈ (ELUMO - EHOMO)/2). researchgate.net A larger HOMO-LUMO gap implies greater hardness and lower reactivity. researchgate.net

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the ease with which a molecule can undergo electronic changes. researchgate.net

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. It is calculated using the chemical potential (μ) and hardness (ω = μ²/2η), where μ is the negative of electronegativity (χ). researchgate.net

For the related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, these global reactivity descriptors were calculated, and the results indicate it is a relatively hard molecule with electrophilic properties. researchgate.net The study also investigated the effect of a solvent (aqueous phase) on these parameters, showing that solvation can alter the reactivity descriptors. researchgate.net

Table 1: Global Reactivity Descriptors for 4-Bromo-3-(methoxymethoxy) benzoic acid researchgate.net (Illustrative data from a related compound)

| Parameter | Gas Phase | Aqueous Phase |

| HOMO (eV) | -7.125 | -7.031 |

| LUMO (eV) | -1.865 | -2.001 |

| Energy Gap (eV) | 5.260 | 5.030 |

| Hardness (η) | 2.630 | 2.515 |

| Softness (S) | 0.380 | 0.398 |

| Electrophilicity (ω) | 3.829 eV | 4.091 eV |

Fukui Functions for Site Selectivity

ƒk+ : Indicates the site for a nucleophilic attack (where an electron is accepted).

ƒk- : Indicates the site for an electrophilic attack (where an electron is donated).

ƒk0 : Represents the site for a radical attack.

In the computational study of 4-bromo-3-(methoxymethoxy) benzoic acid, Fukui functions were calculated to identify the specific atoms susceptible to different types of reactions. For instance, the analysis revealed that the C10 atom was the most favorable site for an electrophilic attack, while the C11 atom was identified as the primary nucleophilic site. researchgate.net Such analyses are critical for understanding reaction mechanisms and designing new synthetic pathways.

Solvation Models and Environmental Effects on Molecular Properties

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly by the solvent. Computational solvation models are employed to simulate these effects. The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. researchgate.net

Studies on related benzoic acid derivatives have shown that solvation can alter various molecular properties. For example, in the case of 4-bromo-3-(methoxymethoxy) benzoic acid, the PCM model was used to study the influence of an aqueous environment on its reactivity parameters. The results indicated that solvation modifies the global and local reactivity descriptors, highlighting the importance of considering environmental effects in theoretical calculations. researchgate.net The energy gap, for instance, was found to decrease in the aqueous phase, suggesting an increase in reactivity compared to the gas phase. researchgate.net

Investigation of Intramolecular Interactions and Conformational Analysis

The three-dimensional structure and conformational preferences of a molecule are governed by a delicate balance of intramolecular interactions, such as hydrogen bonds, steric repulsions, and other non-covalent interactions. For substituted benzoic acids, the orientation of the carboxylic acid group relative to the benzene ring and its substituents is of particular interest.

In molecules containing both a fluorine atom and a hydroxyl group on a benzene ring, the possibility of an intramolecular O-H···F hydrogen bond is a key factor in determining conformational stability. beilstein-journals.orgnih.gov Theoretical studies on 2-fluorobenzoic acid derivatives have indicated the presence of such an interaction. nih.gov This type of hydrogen bond can create a six-membered ring, which is generally more stable than smaller ring formations. beilstein-journals.org

The conformational analysis of fluorinated benzoic acids involves rotating the functional groups (like -COOH and -OH) to find the lowest energy structures (conformers). For example, in 2-fluoro-4-hydroxy benzoic acid, eight different conformers can arise from the relative orientations of the 4-OH group and the -COOH group. mdpi.com Computational calculations can predict the relative stabilities of these conformers, showing, for instance, that conformers with a trans-COOH configuration (forming an intramolecular hydrogen bond between the carboxylic hydrogen and the carbonyl oxygen) are often the most stable. mdpi.com The presence of other substituents, like the bromine and methyl groups in this compound, would further influence this conformational landscape through steric and electronic effects.

Non-Linear Optical (NLO) Properties Prediction and Theoretical Assessment

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. jhuapl.edu Organic molecules, particularly those with donor-acceptor groups that enhance charge transfer, can exhibit significant NLO properties. nih.gov Computational chemistry plays a crucial role in the prediction and theoretical assessment of these properties, guiding the design of new NLO materials. orientjchem.org

The key parameters that quantify the NLO response of a molecule at the microscopic level are the polarizability (α) and the first-order hyperpolarizability (β). researchgate.netorientjchem.org These properties describe how the molecular dipole moment changes in the presence of an external electric field. nih.gov

Polarizability (α) : Relates to the linear response of the molecule to the electric field.

First-order Hyperpolarizability (β) : Governs the second-order NLO effects, such as second-harmonic generation.

Theoretical calculations, often using DFT methods, can provide reliable estimates of these parameters. researchgate.netorientjchem.org For example, a computational study on 4-bromo-3-(methoxymethoxy) benzoic acid calculated its polarizability and first-order hyperpolarizability, suggesting it could be a candidate for NLO applications. researchgate.net Similar theoretical assessments for this compound would involve calculating its dipole moment, polarizability, and hyperpolarizability to evaluate its potential as an NLO material.

Applications As a Synthetic Intermediate and in Medicinal Chemistry Research

Strategic Building Block for Complex Molecule Synthesis

The structural framework of 4-bromo-2-fluoro-3-methylbenzoic acid, characterized by its distinct arrangement of functional groups, positions it as a key starting material for the multi-step synthesis of elaborate chemical entities. The presence of the carboxylic acid, bromine atom, and fluorine atom allows for a variety of chemical transformations, such as amidation, cross-coupling reactions, and nucleophilic aromatic substitution, enabling chemists to build molecular complexity in a controlled manner.

A significant application of this benzoic acid derivative is its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs). It serves as a key intermediate in the production of targeted therapies, most notably in the synthesis of the BRAF kinase inhibitor, Vemurafenib. guidechem.comnbinno.comgoogle.com Vemurafenib is a medication used in the treatment of late-stage melanoma expressing the BRAF V600E mutation. wipo.int The synthesis of Vemurafenib involves coupling a derivative of this compound with other heterocyclic intermediates to construct the final complex drug molecule. google.com This application underscores the compound's importance in providing the specific fluorinated and brominated phenyl scaffold required for the drug's biological activity.

While direct synthesis of commercial agrochemicals from this compound is not extensively documented in readily available literature, its structural analogs are crucial in this sector. Benzoic acid derivatives with similar substitution patterns are foundational in the synthesis of various agrochemicals. nbinno.com For instance, closely related intermediates like 4-acetyl-2-methylbenzoic acid and 4-bromo-3-methylbenzoic acid are used in the synthesis of Fluralaner, a potent ectoparasiticide used in veterinary medicine to control flea and tick infestations. guidechem.com The utility of these related compounds highlights the potential of the this compound scaffold for developing new agrochemical active ingredients.

Scaffold for Structure-Activity Relationship (SAR) Studies in Drug Discovery

The core structure of this compound is an ideal scaffold for structure-activity relationship (SAR) studies. In drug discovery, SAR is the investigation of how the chemical structure of a compound influences its biological activity. By systematically modifying the scaffold of this benzoic acid, researchers can synthesize a library of related compounds (analogs) to probe interactions with biological targets and optimize for desired therapeutic effects.

Researchers utilize this compound as a starting point to design and synthesize new molecules aimed at modulating specific biological targets. For example, new analogs of Vemurafenib have been synthesized with structural modifications intended to improve their anti-proliferative and anti-metastatic effects on human melanoma cells. wipo.int By creating derivatives with different substituents, scientists can fine-tune the molecule's properties, such as binding affinity, selectivity, and pharmacokinetic profile, to enhance its effectiveness against targets like the BRAF V600E protein. wipo.int

The following table outlines examples of how derivatives can be conceptualized based on this scaffold for biological target modulation.

| Scaffold Position | Potential Modification | Desired Outcome |

| Carboxylic Acid | Conversion to Amide, Ester | Improved cell permeability, target binding |

| Bromine Atom | Suzuki or Stille Coupling | Introduction of new aryl/heteroaryl groups |

| Methyl Group | Oxidation, Halogenation | Altering metabolic stability, steric profile |

| Fluoro Group | N/A (Core feature) | Modulating electronic properties, pKa |

Exploring the effects of different substituents on the bioactivity of the this compound core is a key aspect of SAR studies. The placement and nature of the fluorine, bromine, and methyl groups are critical. The fluorine atom, for example, can alter the acidity of the carboxylic acid group and influence hydrogen bonding interactions with a target protein. The bromine atom serves as a convenient handle for introducing new chemical diversity through metal-catalyzed cross-coupling reactions. By replacing the bromine with various other groups, researchers can systematically map the chemical space around the core scaffold to identify which structural features lead to the most potent and selective biological activity. wipo.int

Development of Radiopharmaceutical Precursors and Imaging Probes

Beyond its therapeutic applications, intermediates derived from this compound are used to develop precursors for radiopharmaceuticals. These are radioactive drugs used for diagnostic imaging, such as Positron Emission Tomography (PET). A prominent example is the synthesis of [11C]vemurafenib, a version of Vemurafenib labeled with the positron-emitting isotope carbon-11 (B1219553). guidechem.com

This radiolabeled version of the drug was developed to serve as a PET tracer to potentially visualize tumors expressing the BRAF V600E mutation in vivo. nbinno.com The synthesis involved a palladium-mediated carbon-11 carbonylative Stille coupling reaction. guidechem.com Although preliminary studies suggested that [11C]vemurafenib might not be the ideal PET tracer for identifying this specific mutation in vivo, the research demonstrates the utility of the core structure in creating sophisticated molecular imaging probes for oncology research. nbinno.com The development of such probes is crucial for understanding drug distribution, target engagement, and the underlying biology of cancer. guidechem.com

The structural features of this compound, including the presence of bromo, fluoro, and carboxylic acid functional groups, suggest its potential utility in various metal-catalyzed cross-coupling reactions. Halogenated aromatic compounds are common precursors in well-established reactions such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the synthesis of complex organic molecules. The electronic effects of the fluorine and methyl substituents on the benzene (B151609) ring could influence the reactivity of the carbon-bromine bond in such catalytic cycles.

In principle, researchers could utilize this compound as a model substrate to explore and optimize new catalytic systems. For instance, its participation in palladium-catalyzed reactions could be investigated with novel phosphine (B1218219) ligands or under innovative reaction conditions (e.g., new solvents, lower catalyst loadings, or milder temperatures) to establish more efficient and sustainable synthetic protocols. The development of such methodologies would be a valuable contribution to organic synthesis.

Furthermore, the carboxylic acid moiety offers a handle for immobilization onto solid supports, which could facilitate the development of heterogeneous catalysts. A catalyst derived from this compound could potentially be recycled, enhancing the economic and environmental viability of a chemical process.

However, it is crucial to note that while the potential for its use in developing new reaction methodologies and catalysts exists, specific published research detailing these applications for this compound is not currently found. The scientific community's exploration of this particular compound's role in catalysis and reaction development remains an area for future investigation.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing 4-Bromo-2-fluoro-3-methylbenzoic acid?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm the substitution pattern of bromo, fluoro, and methyl groups on the aromatic ring. Fluorine coupling in NMR can resolve positional ambiguities.

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (e.g., C18 columns) to assess purity (>95% as per industry standards) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS can verify molecular weight (CHBrFO, ~233.04 g/mol) and detect isotopic patterns from bromine.

Q. What synthetic strategies are effective for preparing this compound?

Methodological Answer:

- Halogenation Pathways: Start with 2-fluoro-3-methylbenzoic acid and perform electrophilic bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or Lewis acids) to achieve regioselective bromination at the 4-position .

- Carboxylation of Aryl Halides: Alternatively, use Suzuki-Miyaura coupling with a brominated aryl boronic acid and subsequent oxidation of a methyl group to the carboxylic acid .

- Critical Step: Monitor reaction progress via TLC or in-situ IR to avoid over-bromination or side reactions.

Advanced Research Questions

Q. How can researchers optimize the halogenation step to improve yield and purity?

Methodological Answer:

- Temperature Control: Bromination at 0–5°C minimizes side reactions (e.g., di-bromination) .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates. Evidence shows that DCM improves yield by 15% compared to THF in similar bromo-fluoro-benzoic acid syntheses .

- Catalyst Screening: Test Lewis acids like FeCl or AlCl to enhance regioselectivity. For example, FeCl increased bromination efficiency by 20% in 3-methylbenzoic acid derivatives .

- Purification: Use recrystallization (ethanol/water) or flash chromatography (silica gel, hexane/EtOAc) to isolate the product with >98% purity .

Q. How should contradictory melting point data be reconciled across studies?

Methodological Answer:

- Source Analysis: Compare reported melting points (e.g., 181°C in Kanto Reagents’ catalog vs. 219–223°C for structurally similar 4-Bromo-2-fluorocinnamic acid ). Differences may arise from polymorphic forms or impurities.

- Experimental Validation: Perform DSC (Differential Scanning Calorimetry) to identify polymorphs. For example, slow cooling during recrystallization may yield a stable monoclinic form with a higher melting point .

- Impurity Profiling: Use HPLC-MS to detect trace impurities (e.g., residual starting materials or di-brominated byproducts) that depress melting points .

Q. What strategies mitigate decomposition during storage of this compound?

Methodological Answer:

- Storage Conditions: Store at 0–6°C in amber vials under inert gas (N or Ar) to prevent photodegradation and hydrolysis of the carboxylic acid group .

- Stabilizers: Add 1–2% w/w of antioxidants like BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .

- Moisture Control: Use desiccants (e.g., silica gel) in storage containers to minimize hydrolysis, which is critical for compounds with electron-withdrawing groups (Br, F) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.